
FOLLICULAR GONADOTROPIN-RELEASING PEPTIDE (HUMAN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Follicular gonadotropin-releasing peptide (human) is a peptide isolated from human follicular fluid. It plays a crucial role in the regulation of reproductive functions by stimulating the release of gonadotropins, such as follicle-stimulating hormone and luteinizing hormone, from the anterior pituitary gland . This peptide is distinct from the hypothalamic gonadotropin-releasing hormone and has a unique amino acid sequence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of follicular gonadotropin-releasing peptide (human) involves the isolation of the peptide from human follicular fluid. The process begins with the acidification of follicular fluid, followed by the addition of cold ethanol to precipitate the peptide . The precipitate is then dried and dissolved in distilled water before undergoing lyophilization to yield a white powder . Further purification is achieved through high-performance liquid chromatography (HPLC), resulting in a bioactive fraction .
Industrial Production Methods
Industrial production methods for this peptide are not well-documented, but they likely involve large-scale synthesis and purification techniques similar to those used in laboratory settings. These methods would include the use of automated peptide synthesizers and advanced chromatographic techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Follicular gonadotropin-releasing peptide (human) primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation.
Common Reagents and Conditions
Common reagents used in the synthesis of this peptide include protecting groups for amino acids, coupling reagents for peptide bond formation, and cleavage reagents to remove protecting groups . Conditions typically involve controlled pH and temperature to ensure the stability of the peptide.
Major Products Formed
The major product formed from these reactions is the bioactive follicular gonadotropin-releasing peptide (human) itself. During degradation, smaller peptide fragments and individual amino acids are produced.
Scientific Research Applications
Follicular gonadotropin-releasing peptide (human) has several scientific research applications:
Mechanism of Action
Follicular gonadotropin-releasing peptide (human) exerts its effects by binding to specific receptors on gonadotrope cells in the anterior pituitary gland . This binding activates G-protein coupled receptors, leading to the stimulation of phospholipase C and the subsequent mobilization of calcium and activation of protein kinase C . These signaling pathways result in the synthesis and secretion of follicle-stimulating hormone and luteinizing hormone .
Comparison with Similar Compounds
Similar Compounds
Gonadotropin-releasing hormone (GnRH): A hypothalamic hormone that also stimulates the release of follicle-stimulating hormone and luteinizing hormone.
Kisspeptin: A peptide that regulates the release of gonadotropin-releasing hormone from the hypothalamus.
Human chorionic gonadotropin (hCG): A hormone used in fertility treatments that mimics the action of luteinizing hormone.
Uniqueness
Follicular gonadotropin-releasing peptide (human) is unique due to its origin from human follicular fluid and its distinct amino acid sequence . Unlike gonadotropin-releasing hormone, which is produced in the hypothalamus, this peptide is derived from the follicular fluid and has a different mechanism of action .
Properties
CAS No. |
107873-08-5 |
|---|---|
Molecular Formula |
C68H94N22O27 |
Molecular Weight |
1651.61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)
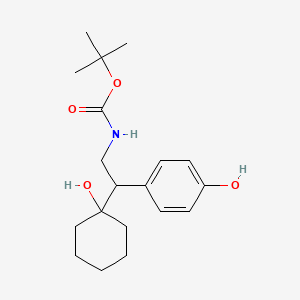
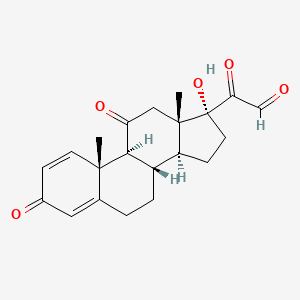

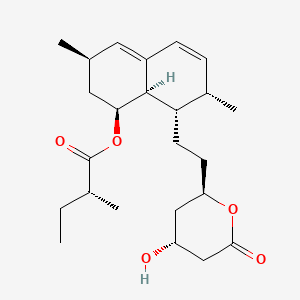
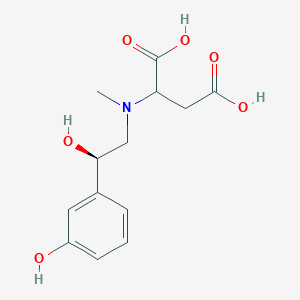
![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)

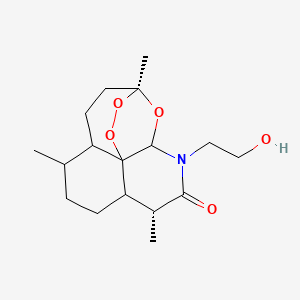
![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)
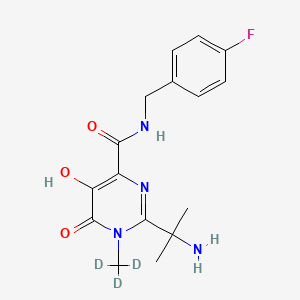
![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)
